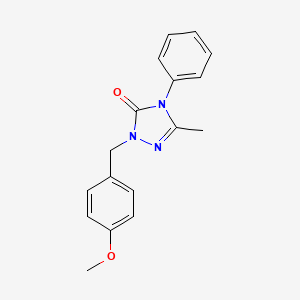

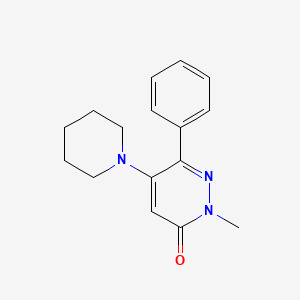

2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone

説明

2-Methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone class, which has been the subject of various chemical and pharmacological studies due to its interesting chemical structure and potential biological activities. This compound is characterized by a pyridazinone core substituted with phenyl and piperidino groups, contributing to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone involves several key steps, including condensation reactions and modifications of the pyridazinone ring. One common approach for synthesizing pyridazinone derivatives includes the condensation of appropriate amines with formaldehyde to yield N-Mannich bases, which can further react with acrylonitrile to afford cyanoethylated products. These methods provide a versatile pathway to introduce various substituents onto the pyridazinone ring, allowing for the synthesis of a wide range of derivatives, including those with piperidino substituents (Mustafa et al., 1964).

科学的研究の応用

Chemical Synthesis and Structural Analysis

2-Methyl-6-Phenyl-5-Piperidino-3(2H)-Pyridazinone and its derivatives have been the focus of synthetic chemistry research. Gökçe et al. (2005) synthesized a series of derivatives and examined their structure through IR, 1H-NMR spectra, and elementary analysis, discussing the structure-activity relationship of these compounds (Gökçe et al., 2005). Another study by Duendar et al. (2007) elaborated on the synthesis of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, emphasizing their chemical structure and activity relationship (Duendar et al., 2007). Aydın et al. (2008) reported the non-planar conformation of a related compound, providing insights into its molecular structure (Aydın et al., 2008).

Analgesic and Anti-inflammatory Properties

Research has also highlighted the potential analgesic and anti-inflammatory properties of these compounds. For instance, a study by Şahina et al. (2004) evaluated the analgesic and anti-inflammatory effects of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, finding significant activity without gastric ulcerogenic effects compared with standard drugs (Şahina et al., 2004).

Anti-proliferative and Cytotoxicity Studies

Recent studies have explored the anti-proliferative effects of these compounds. Alagöz et al. (2021) synthesized novel 3(2H)-pyridazinone derivatives, demonstrating their limited cytotoxicity against human fibroblasts and good anti-proliferative effects against certain cancer cell lines (Alagöz et al., 2021). Mehvish and Kumar (2022) synthesized a new series of derivatives and evaluated their antioxidant activity and anticancer potential through molecular docking studies (Mehvish & Kumar, 2022).

Pharmacological Activities

The pharmacological activities of 2-Methyl-6-Phenyl-5-Piperidino-3(2H)-Pyridazinone derivatives have been a subject of interest. Demirayak et al. (2004) synthesized derivatives and examined their antihypertensive activities, finding appreciable activity in vitro and in vivo (Demirayak et al., 2004). Sotelo et al. (2002) evaluated a series of derivatives for their antiplatelet activity, observing significant dependence on the substituent for the inhibitory effect (Sotelo et al., 2002).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

特性

IUPAC Name |

2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-18-15(20)12-14(19-10-6-3-7-11-19)16(17-18)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGSXQXSYJZXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325179 | |

| Record name | 2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone | |

CAS RN |

473934-78-0 | |

| Record name | 2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)

![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)

![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)